molecular formula C22H15ClN2OS B11699289 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]biphenyl-4-carboxamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]biphenyl-4-carboxamide

Cat. No.: B11699289
M. Wt: 390.9 g/mol
InChI Key: NLUCAHJOXAQAOK-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound featuring a thiazole ring, a biphenyl structure, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the formation of the thiazole ring followed by its attachment to the biphenyl structure. One common method involves the cyclization of a thioamide with a halogenated phenyl compound under acidic conditions to form the thiazole ring. This intermediate is then coupled with a biphenyl carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), Friedel-Crafts acylation reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group yields the corresponding amine.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The thiazole ring and biphenyl structure allow for strong binding to the active sites of these enzymes, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.

    Biphenyl Derivatives: Compounds such as biphenyl-4-carboxylic acid and its derivatives are used in the synthesis of liquid crystals and other advanced materials.

Uniqueness

N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to the combination of the thiazole ring and biphenyl structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for further research and development .

Properties

Molecular Formula

C22H15ClN2OS

Molecular Weight

390.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide

InChI

InChI=1S/C22H15ClN2OS/c23-19-12-10-17(11-13-19)20-14-27-22(24-20)25-21(26)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H,(H,24,25,26)

InChI Key

NLUCAHJOXAQAOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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